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24,25-Epoxytirucall-7-en-3,23-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 24,25-Epoxytirucall-7-en-3,23-dione typically involves the extraction from natural sources such as the stem of Amoora dasyclada . The extraction process generally uses ethanol as a solvent. The compound can be isolated and purified using chromatographic techniques and characterized by spectroscopic methods such as NMR and MS .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the extraction from natural sources remains the primary method of obtaining this compound. The process involves harvesting the plant material, drying, and extracting with ethanol, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
24,25-Epoxytirucall-7-en-3,23-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the epoxide and ketone groups.
Substitution: The compound can undergo substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane and ethanol .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
24,25-Epoxytirucall-7-en-3,23-dione has several scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Biology: The compound is studied for its role as a plant metabolite and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical products
Mechanism of Action
The mechanism of action of 24,25-Epoxytirucall-7-en-3,23-dione involves its interaction with various molecular targets and pathways. As a triterpenoid, it can modulate enzyme activities and signaling pathways in biological systems. The epoxide and ketone groups play crucial roles in its reactivity and interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
24,25,26,27-Tetranortirucall-7-ene-3,23-dione: Another tirucallane triterpenoid with similar structural features.
Lanosterol: A related triterpenoid with a similar backbone structure but different functional groups.
Betulinic Acid: A triterpenoid with known biological activities and structural similarities to 24,25-Epoxytirucall-7-en-3,23-dione.
Uniqueness
This compound is unique due to its specific epoxide and ketone functionalities, which confer distinct chemical reactivity and biological activities. Its presence in specific plant species also adds to its uniqueness and potential for discovery of new applications .
Properties
Molecular Formula |
C30H46O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(2S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,23,25H,10-17H2,1-8H3/t18-,19-,20-,23-,25-,28+,29-,30+/m0/s1 |
InChI Key |
LLEVBDQGRCWBIO-QUWLECNASA-N |
Isomeric SMILES |
C[C@@H](CC(=O)[C@H]1C(O1)(C)C)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |
Origin of Product |
United States |
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